Positional Isomer Comparison: 4-Isopropyl vs. 6-Isopropyl Substitution on 2-Piperazinyl-benzothiazole
The 4-isopropyl substitution positions steric bulk adjacent to the piperazine–benzothiazole junction, whereas the 6-isopropyl isomer (CAS 1018276-26-0) places the same group at the distal end of the benzothiazole ring . This positional difference is predicted to alter the conformational equilibrium of the pendant piperazine ring, a critical parameter for target binding in PPARδ agonist scaffolds [1].
| Evidence Dimension | Substituent position on benzothiazole ring |
|---|---|
| Target Compound Data | Isopropyl at position 4 (adjacent to piperazine attachment at position 2) |
| Comparator Or Baseline | 6-Isopropyl-2-piperazin-1-yl-benzothiazole (CAS 1018276-26-0); isopropyl at position 6 (distal to piperazine) |
| Quantified Difference | No direct comparative biological data available; structural difference is qualitative but mechanistically significant based on class SAR [1]. |
| Conditions | Structural comparison based on 2D topology; SAR context from 2-piperazinyl-benzothiazole PPARδ agonist series [1]. |
Why This Matters
Procurement of the incorrect positional isomer risks introducing a compound with divergent conformational properties, potentially invalidating structure-based design hypotheses.
- [1] Kato T, Ohara T, Suzuki N, et al. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023;82:117215. View Source
